molecular formula C14H10ClFO3 B6402723 5-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1261945-07-6

5-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402723
CAS RN: 1261945-07-6
M. Wt: 280.68 g/mol
InChI Key: KPFDRNDYEIUVOF-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% (CAS No. 848-67-5) is a chemical compound used in a wide variety of scientific research applications. It is a chlorinated benzoic acid derivative, and its chemical formula is C9H7ClFO3. This compound has been used in a variety of scientific research applications due to its unique properties and its ability to interact with other molecules.

Scientific Research Applications

5-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as 5-chloro-3-fluoro-4-methoxybenzaldehyde and 5-chloro-3-fluoro-4-methoxybenzyl alcohol. It has also been used in the synthesis of various pharmaceuticals, such as fluoxetine and fluvoxamine. In addition, it has been used in the synthesis of various pesticides and herbicides, such as cloransulam and flumioxazin.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that the compound can inhibit the activity of certain receptors, such as the serotonin receptor. In addition, the compound can act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% are not fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, the compound can act as an antioxidant, which can protect cells from oxidative damage. The compound can also act as an anti-inflammatory agent, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% in lab experiments is that it is relatively easy to synthesize and is relatively stable. In addition, the compound is relatively non-toxic and has low volatility, which makes it suitable for use in laboratory experiments. The main limitation of the compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

For 5-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and agricultural industries. In addition, further research into its synthesis methods could lead to the development of more efficient and cost-effective methods for producing the compound. Finally, further research into its potential uses in the medical and cosmetic industries could lead to the development of new treatments and products.

Synthesis Methods

The synthesis of 5-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% can be achieved through several different methods. One method involves the reaction of 4-methoxybenzoic acid and 3-fluorobromoacetyl chloride in the presence of a base such as potassium carbonate. The reaction yields 4-methoxy-3-fluorobenzoic acid, which is then chlorinated with thionyl chloride to yield the desired product. Another method involves the reaction of 4-methoxybenzoic acid and 3-fluorobromoacetyl bromide in the presence of a base such as potassium carbonate. This method yields a mixture of 4-methoxy-3-fluorobenzoic acid and 5-chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-chloro-5-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-3-2-8(7-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDRNDYEIUVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690167
Record name 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-07-6
Record name 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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